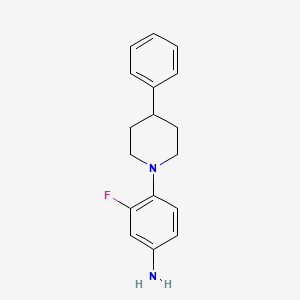

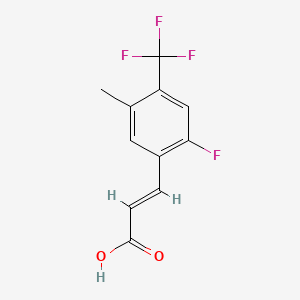

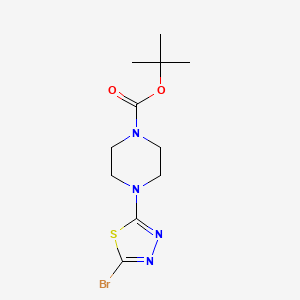

![molecular formula C7H13N B1444731 Spiro[3.3]heptan-2-amine CAS No. 1255099-41-2](/img/structure/B1444731.png)

Spiro[3.3]heptan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

Substituted spiro[3.3]heptanes are usually synthesized using linear approaches: an addition of ketenes to activated/strained alkenes, alkylation of malonate esters, rearrangements of cyclopropanes, or other methods . The thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine followed by hydrolysis of the intermediate vinamidinium salts efficiently gave spiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of Spiro[3.3]heptan-2-amine is composed of a seven-membered ring and a three-membered spiro carbon. The IUPAC name is spiro [3.3]hept-2-ylamine hydrochloride .Chemical Reactions Analysis

The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-amine hydrochloride has a molecular weight of 147.65 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Fluorinated Building Blocks : Spiro[3.3]heptan-2-amine has been used to synthesize fluorinated analogs, which are valuable in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns. This synthesis involves complex reactions like deoxofluorination of sterically hindered carbonyl groups (Chernykh et al., 2016).

Angular Monoprotected Diamines : Researchers have synthesized and analyzed angular monoprotected diamines based on the spiro[3.3]heptane scaffold. These compounds are useful as building blocks in drug discovery, offering alternatives to cyclohexane scaffolds (Chernykh et al., 2015).

Optically Active Oligo- and Polyamides : Spiro[3.3]heptan-2-amine derivatives have been used to synthesize optically active oligo- and polyamides, which show promise in material science applications due to their optical properties and solubility (Tang et al., 1999).

Chemical Reactions and Properties

Radical Behavior : Studies on spiro[3.3]heptan-2-amine have explored its behavior in radical reactions. For example, spiro[3.3]heptan-3-yl radicals, generated from 3-bromospiro-[3.3]heptane, exhibit properties similar to cyclobutyl radicals (Roberts et al., 1986).

Enzyme-Catalyzed Asymmetric Synthesis : Spiro[3.3]heptane derivatives have been synthesized using enzyme-catalyzed reactions, demonstrating their potential in asymmetric synthesis and resolution of racemic mixtures (Naemura & Furutani, 1990).

Polyimides Derivation : Novel polyimides derived from spiro[3.3]heptan-2-amine related compounds have shown high organosolubility and optical transparency, making them suitable for various applications in materials science (Zhang et al., 2010).

Safety And Hazards

Spiro[3.3]heptan-2-amine hydrochloride may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This scaffold was incorporated into the anticancer drugs onidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene). The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . This indicates that Spiro[3.3]heptan-2-amine has potential for future applications in drug discovery and medicinal chemistry .

Eigenschaften

IUPAC Name |

spiro[3.3]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPCTMRNPRKHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733061 | |

| Record name | Spiro[3.3]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.3]heptan-2-amine | |

CAS RN |

1255099-41-2 | |

| Record name | Spiro[3.3]heptan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[3.3]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

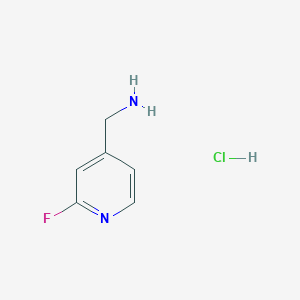

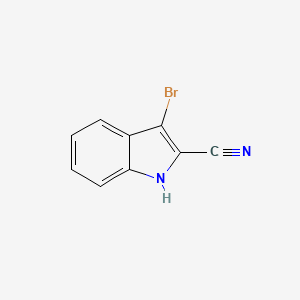

![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

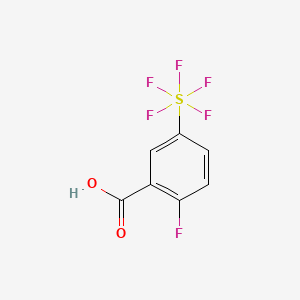

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)

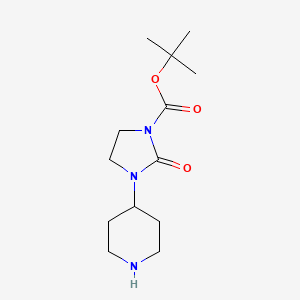

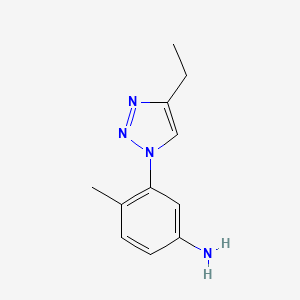

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)